molecular formula C14H17NO3S2 B3209713 4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1060230-42-3

4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B3209713
CAS No.: 1060230-42-3
M. Wt: 311.4 g/mol
InChI Key: VAHIJLFRMMEIMS-UHFFFAOYSA-N
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Description

4-Propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in biochemistry and medicinal chemistry. This compound features a propoxy substituent on the benzene ring and a thiophen-3-ylmethyl group on the sulfonamide nitrogen, a structural motif found in compounds investigated for targeting various biological pathways. Benzenesulfonamide scaffolds are of significant interest in pharmaceutical research. Structural analogs, particularly thiophene-benzenesulfonamide derivatives, have been identified as potent agents against multidrug-resistant tuberculosis, demonstrating the potential of this chemical class in antimicrobial development. Furthermore, sulfonamide-based compounds are actively being explored as selective inhibitors of the NLRP3 inflammasome, a key protein complex implicated in neurodegenerative diseases and other inflammatory conditions. Systematic structure-activity relationship (SAR) studies on similar molecules suggest that the sulfonamide group and the benzyl moiety are critical for selectivity and potency, indicating that modifications to the propoxy and thiophene-methyl groups in this compound may yield valuable insights for inhibitor design. Applications This compound is suitable for use in: • Structure-Activity Relationship (SAR) studies to optimize biological activity. • Biochemical assay development for enzyme inhibition screening. • Medicinal chemistry research as a synthetic intermediate or lead compound scaffold. Handling and Storage Store in a cool, dry place, protected from light. For laboratory use only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-2-8-18-13-3-5-14(6-4-13)20(16,17)15-10-12-7-9-19-11-12/h3-7,9,11,15H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHIJLFRMMEIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the reaction of 4-propoxybenzenesulfonyl chloride with thiophen-3-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase IX, which is overexpressed in certain cancers.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Spectral Properties

  • IR Spectroscopy : The absence of νS–H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in thione tautomers () would differentiate the target compound from thiol-containing analogs .
  • NMR : The thiophen-3-ylmethyl group would produce distinct ¹H-NMR signals for thiophene protons (~6.5–7.5 ppm), contrasting with the downfield-shifted aromatic protons in isoxazole derivatives () .

Data Tables

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Key Substituents Bioactivity Synthesis Method Reference ID
4-Propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide Propoxy, thiophen-3-ylmethyl Hypothesized antimicrobial Friedel-Crafts, N-alkylation
N-(5-Methylisoxazol-3-yl)benzenesulfonamide () Methylisoxazole Antimicrobial Cyclocondensation
S-Alkylated 1,2,4-triazoles () Triazole-thiones, halogens Enzyme inhibition Reflux in NaOH, alkylation
Schiff base sulfonamide () Pyridin-2-ylmethylene NLO properties Condensation reaction

Table 2: Spectral Signatures of Key Functional Groups

Functional Group IR (cm⁻¹) ¹H-NMR (ppm) Reference ID
C=S (thione tautomer) 1247–1255
Thiophene protons 6.5–7.5 (multiplet)
Isoxazole protons 6.1 (s, 1H), 2.3 (s, 3H)
Azomethine (C=N) 1600–1650 8.5–9.0 (s, 1H)

Research Implications

The structural uniqueness of this compound positions it as a candidate for further investigation in:

  • Antimicrobial Drug Development : Thiophene’s lipophilicity may enhance efficacy against Gram-negative bacteria, addressing limitations of existing sulfonamides .
  • Metabolic Stability Studies : The propoxy group could reduce cytochrome P450-mediated degradation compared to methoxy analogs .

Biological Activity

4-Propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the propoxy and thiophen-3-ylmethyl groups contributes to its unique pharmacological profile.

Anti-inflammatory Activity

Research has indicated that compounds with a benzenesulfonamide structure exhibit significant anti-inflammatory properties. A study demonstrated that related sulfonamides effectively inhibited carrageenan-induced rat paw edema, showcasing their potential as anti-inflammatory agents. For instance, compounds similar to this compound were tested with varying degrees of success in reducing inflammation in animal models .

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been extensively studied. In vitro tests showed that certain benzenesulfonamides possess potent activity against various bacterial strains. For example, one study reported minimum inhibitory concentrations (MICs) for derivatives against Escherichia coli and Staphylococcus aureus, with values as low as 6.63 mg/mL . The specific activity of this compound against these pathogens remains to be fully characterized but is anticipated to be promising based on structural similarities.

Anticancer Potential

Emerging evidence suggests that sulfonamide derivatives may exhibit anticancer properties through various mechanisms, including the inhibition of specific cancer cell lines. The benzenesulfonamide scaffold has been explored for its ability to act as a progesterone receptor antagonist, which could have implications in treating hormone-dependent cancers such as breast cancer . Further studies are needed to elucidate the specific anticancer mechanisms associated with this compound.

Case Studies and Experimental Data

  • Anti-inflammatory Studies : In a controlled experiment, compounds structurally similar to this compound were tested for their ability to reduce inflammation in animal models. The results indicated significant reductions in edema at various dosages, suggesting a dose-dependent response .
  • Antimicrobial Efficacy : A series of benzenesulfonamide derivatives were evaluated for their antimicrobial activity. The results showed that several compounds had MIC values comparable to or better than standard antibiotics against common pathogens, indicating their potential as novel antimicrobial agents .
  • Anticancer Activity : Research has identified that certain benzenesulfonamide derivatives can inhibit cell proliferation in cancer cell lines. For instance, a derivative was shown to significantly reduce viability in breast cancer cells, highlighting the need for further exploration into the anticancer properties of this compound .

Comparative Analysis with Similar Compounds

Compound NameAnti-inflammatory ActivityAntimicrobial ActivityAnticancer Activity
This compoundPromising (in vivo studies ongoing)Anticipated based on structureUnder investigation
Related SulfonamidesSignificant reduction in edemaMICs < 6.72 mg/mL against E. coliInhibition observed in various cancer lines
Other BenzenesulfonamidesVariable effectivenessEffective against multiple strainsSome show promising results

Q & A

Basic: What are the standard synthetic routes for 4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, and what critical parameters influence yield?

The synthesis typically involves sequential sulfonylation and alkylation reactions. A common route includes:

  • Step 1: Reacting 4-propoxybenzenesulfonyl chloride with thiophen-3-ylmethanamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere.
  • Step 2: Purification via recrystallization using ethanol/water mixtures to achieve >95% purity.
    Critical Parameters:
  • Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent Choice: Dichloromethane enhances reactivity compared to THF or DMF .
  • Purification: Gradient recrystallization improves yield and purity .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Key methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns (e.g., propoxy group integration, thiophene methylene linkage).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ peak at m/z 366.08).
  • X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated in analogous sulfonamide derivatives .
  • IR Spectroscopy: Identifies sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to enhance synthetic efficiency and purity?

Methodological Strategies:

  • Kinetic Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times.
  • Solvent Optimization: Replace dichloromethane with acetonitrile for faster sulfonylation at lower temperatures (e.g., -10°C) .
  • Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate amine coupling, reducing side-product formation .
    Purity Enhancement:
  • HPLC Purification: Employ C18 columns with isopropanol/water gradients for >99% purity .

Advanced: How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. no activity)?

Analytical Approaches:

  • Assay Validation: Standardize cell lines (e.g., HepG2 vs. MCF-7) and culture conditions to ensure reproducibility .
  • Purity Reassessment: Use HPLC-MS to confirm compound integrity; impurities ≥5% can skew bioactivity .
  • Target Profiling: Perform kinase inhibition panels or proteomic studies to identify off-target effects .
    Example: Discrepancies in antiproliferative activity may arise from variations in mitochondrial toxicity assays (e.g., MTT vs. resazurin) .

Advanced: What methodologies elucidate the mechanism of action for enzyme inhibition?

Stepwise Strategies:

Enzyme Kinetics: Determine KiK_i values via Lineweaver-Burk plots to classify competitive/non-competitive inhibition .

Structural Biology: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding interactions .

Pathway Analysis: Use siRNA knockdowns or CRISPR-Cas9 to validate target relevance in cellular models .

Metabolomics: Track downstream metabolite changes (e.g., ATP depletion) via LC-MS to confirm mechanistic hypotheses .

Advanced: How is computational modeling integrated into structure-activity relationship (SAR) studies?

Methodological Workflow:

  • Docking Simulations: Use AutoDock Vina to predict binding poses against targets (e.g., EGFR tyrosine kinase) .
  • QSAR Modeling: Develop regression models correlating substituent electronegativity (e.g., propoxy vs. ethoxy) with bioactivity .
  • MD Simulations: Analyze ligand-protein stability over 100-ns trajectories to prioritize derivatives for synthesis .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature: Store at -20°C in amber vials to prevent photodegradation.
  • Solubility: Prepare stock solutions in DMSO (≤10 mM) to avoid hydrolysis; confirm stability via weekly HPLC checks .

Advanced: How are metabolic stability and toxicity profiles evaluated preclinically?

Key Assays:

  • Microsomal Stability: Incubate with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and CYP450 interactions .
  • hERG Inhibition: Patch-clamp assays assess cardiac toxicity risks (IC50_{50} >10 μM preferred) .
  • Ames Test: Screen for mutagenicity using Salmonella typhimurium TA98 and TA100 strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
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4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

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